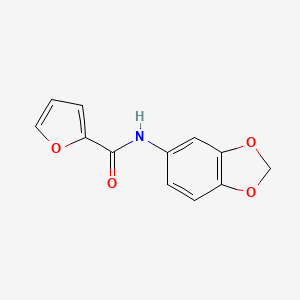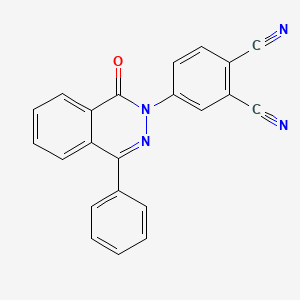
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide" is a complex organic compound. Although no specific studies were found on this exact compound, research on similar compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
Compounds similar to "4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide" are synthesized using various methods. For example, Aleksandrov et al. (2020) described the synthesis of a related compound, N-(quinolin-5-yl)thiophene-2-carboxamide, through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide and oxidation to obtain the final product (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Molecular Structure Analysis
Structural analysis of related compounds involves using techniques like X-ray crystallography and NMR. For example, Shishkina et al. (2018) studied the polymorphic modifications of a similar compound, providing insights into its crystal packing and molecular interactions (Shishkina et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions like nitration, sulfonation, bromination, formylation, and acylation. Aleksandrov et al. (2020) explored these reactions, particularly focusing on the electrophilic substitution reactions leading to derivatives substituted at the thiophene ring (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Physical Properties Analysis
The physical properties of such compounds, like melting points, solubility, and crystalline structure, are essential for their characterization. Shishkina et al. (2018) detailed the polymorphic modifications and organization levels in a similar compound, indicating its physical properties (Shishkina et al., 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are critical. Fathalla et al. (2000) investigated the regioselectivity of electrophilic attack on a related compound, demonstrating its chemical behavior and reactivity (Fathalla, Čajan, & Pazdera, 2000).
科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide, are recognized for their effective anticorrosive properties. These compounds have been shown to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them particularly useful in protecting metals against corrosion, highlighting their application in industries requiring corrosion-resistant materials (Verma, Quraishi, & Ebenso, 2020).
Anticancer Applications
Research on the quinoline derivatives also extends to their potential use in cancer treatment. Mafosfamide, a cyclophosphamide analog and related to quinoline through its action mechanism, has shown promise in preclinical investigations and clinical trials for various types of cancer. These studies have determined effective doses and administration routes, demonstrating the anticancer potential of quinoline derivatives (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Pharmaceutical Synthesis
The chemistry and synthesis of quinoline and its derivatives are of significant interest in pharmaceutical research. These compounds serve as key intermediates in the synthesis of various biologically active molecules, demonstrating a wide range of pharmacological activities. The versatility of quinoline derivatives in drug synthesis underlines their importance in the development of new therapeutic agents (Irfan et al., 2021).
Biological Activity and Medicinal Chemistry
Quinoline derivatives exhibit a broad spectrum of biological activities, making them subjects of interest in medicinal chemistry. Their roles range from acting as anticancer and antimicrobial agents to their involvement in anti-inflammatory and neuropharmacological actions. This diversity in biological activities makes quinoline derivatives valuable in the search for new drugs and therapeutic approaches (Carta, Scozzafava, & Supuran, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-14(17)13-8-11(9-20-13)21(18,19)16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8-9H,3,5,7H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYLIZHVWLUIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CSC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)
![(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5504040.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)
![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5504109.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)